1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid
Overview
Description
1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative followed by functional group modifications. One common method includes the reaction of 6-methoxypyridine with a cyclopropanecarboxylic acid derivative under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids .
Scientific Research Applications
1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(6-Hydroxypyridin-3-YL)cyclopropanecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid: Contains a chlorine atom instead of a methoxy group.
Uniqueness: 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-8-3-2-7(6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNAIUVQSOWSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738625 | |
Record name | 1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060807-02-4, 1060807-07-9 | |
Record name | 1-(6-Methoxy-3-pyridinyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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